beta-L-mannofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37738-80-0 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |

InChI Key |

AVVWPBAENSWJCB-QYESYBIKSA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of beta-L-mannofuranose

For Researchers, Scientists, and Drug Development Professionals

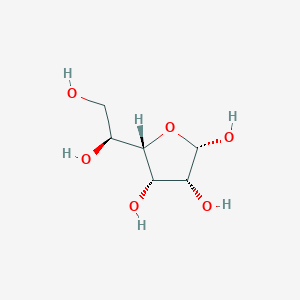

This technical guide provides a comprehensive overview of the precise chemical structure of beta-L-mannofuranose, a five-membered ring form of the L-isomeric monosaccharide mannose. This document collates available quantitative data, outlines general experimental approaches, and presents a visual representation of the molecule's stereochemistry.

Chemical Structure and Properties

This compound is a specific anomer and stereoisomer of mannose. The "L" designation indicates the stereochemical configuration relative to glyceraldehyde, while "furanose" specifies the five-membered ring structure formed by the intramolecular cyclization of the L-mannose chain. The "beta" (β) configuration at the anomeric carbon (C1) signifies that the hydroxyl group attached to this carbon is cis to the CH₂OH group (at C5) in the Haworth projection.

The molecular formula for this compound is C₆H₁₂O₆.[1] It is the enantiomer of the more common beta-D-mannofuranose.

Visualization of the Chemical Structure

The following diagram illustrates the Haworth projection of this compound, detailing the spatial arrangement of its hydroxyl groups.

References

The Enigmatic L-Sugar: A Technical Guide to the Synthesis and Analysis of beta-L-Mannofuranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The world of carbohydrates is overwhelmingly dominated by D-sugars, which are fundamental to the structure and metabolism of most life on Earth. Their enantiomers, the L-sugars, are conspicuously rare in nature, presenting both a scientific curiosity and a unique opportunity for the development of novel therapeutics and research tools. Among these rare L-sugars, beta-L-mannofuranose holds particular interest due to its distinct stereochemistry. This technical guide addresses the profound scarcity of naturally occurring this compound and pivots to the essential techniques for its synthesis and analysis. Recognizing the interests of researchers and drug development professionals, this document provides a comprehensive overview of chemical and enzymatic routes to obtain L-mannose, the precursor to its furanose form, along with detailed analytical methodologies for its characterization and quantification. The potential biological significance and applications of this rare sugar are also explored, offering a valuable resource for those looking to venture into the underexplored territory of L-carbohydrate chemistry and biology.

Natural Occurrence: A Tale of Scarcity

The vast majority of naturally occurring monosaccharides exist in the D-configuration. L-sugars, the mirror images of their D-counterparts, are found only in specific natural products, often as components of bacterial polysaccharides or plant glycosides. Extensive searches of scientific literature reveal no significant documented natural sources of free this compound in organisms. While some bacteria have been shown to utilize certain L-sugars, the presence of L-mannose in any form is exceedingly uncommon.[1] This rarity is a key challenge for researchers, necessitating a shift from isolation from natural sources to laboratory synthesis to obtain this compound for study. The structural similarity of L-mannose to the more common L-rhamnose does, however, suggest that some plant enzymes might be capable of utilizing L-mannose as a substrate in vitro.[2]

Synthesis of L-Mannose: Chemical and Enzymatic Strategies

Given the absence of viable natural sources, the laboratory synthesis of L-mannose is paramount for any research involving this rare sugar. Both chemical and enzymatic methods have been developed, each with its own set of advantages and disadvantages.

Chemical Synthesis

Chemical synthesis offers a versatile approach to L-mannose, often starting from more readily available sugars. A common strategy involves the epimerization of other L-sugars.

Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose

This method leverages the ability of molybdate (B1676688) ions to catalyze the epimerization of aldoses.

-

Principle: L-arabinose is epimerized at the C2 position in the presence of a molybdate catalyst to yield a mixture of L-arabinose and L-ribose. Further epimerization can lead to the formation of L-mannose in an equilibrium mixture.

-

Materials:

-

L-arabinose

-

Molybdic acid or ammonium (B1175870) molybdate

-

Sulfuric acid (for pH adjustment)

-

Activated carbon

-

Ion-exchange resins (for purification)

-

-

Procedure:

-

Prepare an aqueous solution of L-arabinose.

-

Add a catalytic amount of molybdic acid.

-

Adjust the pH to approximately 3.0 with sulfuric acid.

-

Heat the reaction mixture to 90-100°C and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Once equilibrium is reached, cool the reaction mixture.

-

Decolorize the solution with activated carbon.

-

Remove inorganic salts using ion-exchange chromatography.

-

Separate L-mannose from the resulting mixture of L-sugars using preparative chromatography.

-

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods, operating under milder reaction conditions.

Protocol 2: Multi-Enzyme Cascade for L-Mannose Synthesis from L-Arabinose

This protocol outlines a three-step enzymatic pathway.[3]

-

Principle: A cascade of three enzymes is used to convert L-arabinose into L-mannose.

-

L-arabinose isomerase isomerizes L-arabinose to L-ribulose.

-

Mannose-6-phosphate (B13060355) isomerase converts L-ribulose to L-ribose.

-

This is followed by a chemical epimerization step to yield L-mannose, as a specific enzyme for the L-ribose to L-mannose conversion is not well-documented.[3]

-

-

Materials:

-

L-arabinose

-

L-arabinose isomerase

-

Mannose-6-phosphate isomerase

-

Buffer solutions (e.g., phosphate (B84403) buffer)

-

Ammonium molybdate (for chemical epimerization step)

-

Sulfuric acid

-

-

Procedure:

-

Step 1: Isomerization of L-arabinose:

-

Dissolve L-arabinose in a suitable buffer.

-

Add L-arabinose isomerase and incubate at its optimal temperature (e.g., 35°C).

-

Monitor the formation of L-ribulose by HPLC.

-

-

Step 2: Isomerization of L-ribulose:

-

After completion of the first step, add mannose-6-phosphate isomerase to the reaction mixture.

-

Incubate at the optimal temperature for this enzyme (e.g., 40°C).

-

Monitor the formation of L-ribose.

-

-

Step 3: Chemical Epimerization of L-ribose:

-

Terminate the enzymatic reactions by heat inactivation.

-

Proceed with the molybdate-catalyzed epimerization of the resulting L-ribose to L-mannose as described in Protocol 1.

-

-

Purification: Purify L-mannose from the reaction mixture using chromatographic techniques such as preparative HPLC or Simulated Moving Bed (SMB) chromatography.[3]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of L-mannose, providing a comparison between chemical and enzymatic approaches.

| Parameter | Chemical Synthesis (Molybdate-catalyzed Epimerization) | Enzymatic Synthesis (L-Rhamnose Isomerase from L-Fructose) |

| Starting Material | L-Arabinose | L-Fructose |

| Key Reagent/Catalyst | Molybdic Acid | L-Rhamnose Isomerase |

| Yield | Variable, typically lower due to equilibrium mixtures | Up to 25% conversion |

| Product Purity | Requires extensive purification | High, due to enzyme specificity |

| Reaction Time | Several hours | Approximately 80 minutes |

| Temperature | High (e.g., 90-100°C) | Moderate (e.g., 60°C) |

| pH | Acidic | Neutral to slightly alkaline (pH 8.0) |

| Environmental Impact | Use of heavy metal catalysts | Biocatalytic, environmentally benign |

Table 1: Comparison of Chemical and Enzymatic Synthesis of L-Mannose.[4]

Analytical Methods for Detection and Quantification

Accurate detection and quantification of L-mannose are crucial for monitoring synthesis reactions and for studying its biological roles. Several analytical techniques can be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of carbohydrates.

-

HPLC with Refractive Index Detection (HPLC-RID): This is a common method for sugar analysis. However, it lacks specificity when multiple sugars are present.[5]

-

HPLC with UV-Vis Detection after Derivatization: Since sugars lack a strong chromophore, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is necessary for UV detection, which increases sensitivity and specificity.[6]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.[6]

Mass Spectrometry Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of L-mannose in complex biological samples. It often involves a derivatization step to improve ionization efficiency.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the sugars volatile. A common two-step derivatization involves oximation followed by silylation.[7]

Protocol 3: Quantification of L-Mannose in Biological Samples by LC-MS/MS

-

Principle: L-mannose is extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry.

-

Sample Preparation:

-

Protein precipitation from plasma or serum samples using a solvent like acetonitrile (B52724).

-

Evaporation of the supernatant.

-

Derivatization may be performed to enhance sensitivity.

-

-

LC Separation:

-

Use of a suitable column for carbohydrate analysis (e.g., an amide-based column).

-

Isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water with additives like ammonium hydroxide.

-

-

MS/MS Detection:

-

Electrospray ionization (ESI) in negative or positive mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for L-mannose and an internal standard.[7]

-

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of D-Mannose (for context)

While a specific biosynthetic pathway for L-mannose is not established in most organisms, understanding the biosynthesis of its D-enantiomer provides a valuable framework. The pathway typically starts from fructose-6-phosphate.

Caption: Simplified biosynthetic pathway of D-Mannose from Fructose-6-Phosphate.

General Workflow for L-Mannose Synthesis and Analysis

The following diagram illustrates a general workflow for researchers working with L-mannose.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Biological role and function of beta-L-mannofuranose in cellular processes.

Researchers, scientists, and drug development professionals should note that, based on current scientific literature, there is no established biological role or function for beta-L-mannofuranose in cellular processes. Extensive searches of chemical and biological databases reveal a significant lack of research into this specific stereoisomer of mannose.[1][2] Consequently, a detailed technical guide on its function, associated quantitative data, experimental protocols, and signaling pathways cannot be compiled.

The absence of information on this compound is best understood in the broader context of carbohydrate stereochemistry in biological systems. Life on Earth exhibits a strong preference for D-sugars, with L-sugars being comparatively rare.[3][4] While the D-isomer of mannose, D-mannose, is a crucial component in glycoprotein (B1211001) synthesis, cellular metabolism, and immune regulation, its L-counterpart does not appear to participate in these fundamental processes.[5][6][7][8]

The General Role of L-Sugars in Nature

While most organisms exclusively utilize D-sugars for energy and structural purposes, some L-sugars do have specific biological roles. For instance, L-fucose is a known component of certain cell surface glycans, and L-rhamnose is found in the cell walls of some bacteria and plants.[9][10] However, these are exceptions, and dedicated metabolic pathways for the synthesis and utilization of most L-sugars, including L-mannose, are not present in mammalian cells.[4]

The chirality of enzymes and receptors dictates this specificity. Cellular machinery is precisely shaped to recognize and process D-sugars, meaning L-sugars like this compound are not recognized as substrates for metabolic enzymes or as ligands for signaling receptors.[4]

Implications for Research and Drug Development

The lack of a natural biological role does not entirely preclude a molecule from having pharmacological potential. Synthetic L-sugar derivatives are sometimes explored in drug development for several reasons:

-

Increased Biostability: Because they are not readily metabolized, L-sugar-based drugs can have longer half-lives in the body.

-

Novel Interactions: The unique stereochemistry of an L-sugar might allow it to inhibit a target enzyme or receptor that a D-sugar cannot. For example, synthetic L-iminofuranose derivatives have been investigated as potential α-glucosidase inhibitors for anti-diabetic applications.[11]

However, any such application for this compound would be speculative at this stage and would require foundational research to identify any potential biological targets.

Future Research Directions

To ascertain whether this compound has any undiscovered biological role or therapeutic potential, a systematic approach would be required. This would involve:

-

In Vitro Screening: Testing synthetic this compound against a wide array of cellular targets, such as enzymes (e.g., glycosidases, kinases) and receptors, to identify any potential interactions.

-

Cell-Based Assays: Assessing the effect of this compound on various cellular processes, such as proliferation, apoptosis, and signaling, in different cell lines.

-

Metabolic Labeling Studies: Using isotopically labeled this compound to trace its fate within cells and determine if it is incorporated into any cellular components, however minor.

Until such research is conducted and published, this compound remains a molecule without a known function in the complex machinery of the cell. Therefore, the creation of detailed experimental protocols, data tables, or signaling pathway diagrams is not currently possible.

References

- 1. This compound | C6H12O6 | CID 53664880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:146876) [ebi.ac.uk]

- 3. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose - Wikipedia [en.wikipedia.org]

- 8. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 9. researchgate.net [researchgate.net]

- 10. In vivo functional analysis of L-rhamnose metabolic pathway in Aspergillus niger: a tool to identify the potential inducer of RhaR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Synthesis of L-Iminofuranoses and Their Biological Evaluations] [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between beta-L-mannofuranose and beta-D-mannofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between the enantiomeric pair, beta-L-mannofuranose and beta-D-mannofuranose. While sharing fundamental physicochemical properties due to their mirrored structures, their stereochemistry imparts profoundly different biological activities and metabolic fates. This document details their structural relationship, comparative physicochemical properties, and disparate biological significance. Furthermore, it outlines experimental protocols for their synthesis, characterization, and biological evaluation, and visualizes key concepts through structured diagrams to facilitate a deeper understanding for research and development applications.

Introduction

Mannose, a C-2 epimer of glucose, is a hexose (B10828440) sugar that plays a significant role in various biological processes, most notably protein glycosylation.[1] It can exist in equilibrium between a six-membered pyranose ring and a five-membered furanose ring, with the pyranose form being predominant in aqueous solutions.[2] Each of these ring structures can exist as either alpha or beta anomers. This guide focuses specifically on the beta-anomers of the furanose form: beta-D-mannofuranose and its enantiomer, this compound.

D-mannose is the naturally abundant and biologically relevant enantiomer, integral to human metabolism.[3] In contrast, L-mannose is rare in nature and is not typically utilized in mammalian biological systems.[3][4] Understanding the subtle yet critical differences between these stereoisomers is paramount for researchers in glycobiology, drug design, and metabolic studies.

Stereochemical Relationship

This compound and beta-D-mannofuranose are non-superimposable mirror images of each other, a property known as enantiomerism. This fundamental stereochemical difference is the origin of their distinct biological activities.

Physicochemical Properties

As enantiomers, this compound and beta-D-mannofuranose exhibit identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. Their defining difference in this context is their optical activity: they rotate plane-polarized light to an equal magnitude but in opposite directions.

| Property | beta-D-mannofuranose | This compound | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [5][6] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [5][6] |

| Computed XLogP3 | -2.6 | -2.6 | [5][6] |

| Hydrogen Bond Donor Count | 5 | 5 | [5][6] |

| Hydrogen Bond Acceptor Count | 6 | 6 | [5][6] |

| Optical Rotation ([α]D) | Sign: (+) (dextrorotatory) Value not specified for furanose form | Sign: (-) (levorotatory) Value not specified for furanose form | Inferred from the principles of enantiomers. The pyranose form of D-mannose has a positive specific rotation. |

Synthesis and Characterization

The synthesis and isolation of specific furanose anomers are challenging due to the equilibrium in solution that favors the pyranose form. However, glycosylation reactions can trap the furanose structure.

General Synthetic Strategy for Methyl Mannofuranosides

A general approach involves the reaction of mannose with an alcohol (e.g., methanol) under acidic conditions, which can lead to a mixture of methyl pyranosides and furanosides. Separation of these isomers can be achieved by chromatography.

Experimental Protocol: Synthesis of Methyl β-D-mannofuranoside (Illustrative)

This is a generalized protocol, and optimization is required.

-

Reaction Setup: D-mannose is dissolved in anhydrous methanol (B129727) containing a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin).

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., reflux) for a specified time to allow for glycosylation and equilibration.

-

Neutralization: The reaction is neutralized with a base (e.g., sodium carbonate or an anion exchange resin).

-

Purification: The solvent is evaporated, and the resulting syrup is subjected to column chromatography (e.g., silica (B1680970) gel) with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the different isomers.

-

Characterization: The isolated fractions are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the desired methyl β-D-mannofuranoside. The anomeric configuration can be confirmed by the coupling constants of the anomeric proton in the ¹H NMR spectrum.

Biological Activity and Metabolism

The stereochemistry at the C-2 position of mannose is critical for its recognition by enzymes and transporters, leading to significant differences in the biological roles of the D- and L-enantiomers.

beta-D-mannofuranose

-

Metabolism: D-mannose is readily transported into mammalian cells via glucose transporters (GLUTs) and a putative mannose-specific transporter.[7] Once inside the cell, it is phosphorylated by hexokinase to mannose-6-phosphate. This intermediate can then enter glycolysis via conversion to fructose-6-phosphate (B1210287) by phosphomannose isomerase, or it can be converted to GDP-mannose for use in glycosylation reactions.[3] Mammalian hexokinase shows a higher affinity for the alpha-anomer of D-mannose but a lower maximal velocity compared to the beta-anomer.[8]

-

Biological Roles: D-mannose is a crucial component of N-linked glycans and other glycoconjugates, playing a role in protein folding, stability, and cell-cell recognition.[1] It also has therapeutic applications, such as in the prevention of urinary tract infections.[9]

This compound

-

Metabolism: L-mannose is generally not metabolized in mammalian systems.[4] While some uptake into cells via glucose transporters can occur, the subsequent enzymatic steps are highly stereospecific for the D-enantiomer.[4] For instance, phosphomannose isomerase, a key enzyme in D-mannose metabolism, exhibits low but measurable cross-reactivity with L-mannose, indicating significantly reduced catalytic efficiency.[4]

-

Biological Roles: Due to its limited metabolism, this compound does not serve the same structural and metabolic roles as its D-counterpart. However, its structural similarity to other L-sugars, such as L-rhamnose, suggests potential for interaction with specific enzymes or receptors that recognize L-sugars.[3] The lack of significant metabolism also makes L-sugars interesting candidates for use as non-caloric sweeteners or as probes for studying sugar transport and metabolism.

Experimental Protocols for Comparative Biological Analysis

Protocol for Radiolabeled Mannose Uptake Assay

This protocol can be used to compare the uptake of radiolabeled D- and L-mannose in a cell line of interest.

-

Cell Culture: Culture the selected cell line to near confluency in appropriate multi-well plates.

-

Preparation: On the day of the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove residual glucose.

-

Uptake Initiation: Prepare uptake solutions containing radiolabeled D-mannose (e.g., [³H]-D-mannose) or L-mannose (e.g., [¹⁴C]-L-mannose) at the desired concentrations in the glucose-free buffer. Initiate uptake by replacing the wash buffer with the uptake solution.

-

Incubation: Incubate the cells for a defined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to stop the uptake.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the uptake rates of the D- and L-enantiomers.

Protocol for Comparative Enzymatic Assay

This protocol can be adapted to assess the substrate specificity of an enzyme (e.g., hexokinase) for D- and L-mannose.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary co-factors (e.g., ATP, Mg²⁺ for hexokinase) and coupling enzymes for a spectrophotometric assay (e.g., glucose-6-phosphate dehydrogenase and NADP⁺).

-

Enzyme Addition: Add a known amount of the enzyme to be tested to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding either D-mannose or L-mannose at various concentrations.

-

Spectrophotometric Monitoring: Monitor the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Kinetic Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) for both D- and L-mannose.

-

Comparison: Compare the kinetic parameters to determine the enzyme's preference for each enantiomer.

Conclusion

The core difference between this compound and beta-D-mannofuranose lies in their stereochemistry, which dictates their interaction with the chiral environment of biological systems. While beta-D-mannofuranose is an integral part of mammalian metabolism and glycobiology, this compound is largely metabolically inert. This disparity presents opportunities for the use of L-mannose and its derivatives as research tools, potential therapeutics, or functional food ingredients. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the unique properties and applications of these mannose enantiomers.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Mannose - Wikipedia [en.wikipedia.org]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. beta-D-mannofuranose | C6H12O6 | CID 21627869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-mannofuranose | C6H12O6 | CID 10965116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of L-Mannofuranose Compared to L-Mannopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of L-mannofuranose versus L-mannopyranose. In aqueous solution, L-mannose, like other aldoses, exists as an equilibrium mixture of its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings, each of which can exist as α and β anomers. The thermodynamic stability of these isomers is a critical factor influencing their biological activity and is of significant interest in glycobiology and drug design.

Executive Summary

The pyranose form of L-mannose is thermodynamically more stable than its furanose counterpart. This is evidenced by the overwhelming predominance of L-mannopyranose at equilibrium in aqueous solutions. Within the pyranose isomers, the α-anomer is energetically favored over the β-anomer. This guide presents the available quantitative thermodynamic data, details the experimental protocols for the characterization of these isomers, and provides visualizations of the conceptual and experimental frameworks.

Data Presentation: Thermodynamic Parameters and Equilibrium Distribution

The thermodynamic stability of mannose isomers can be evaluated through their standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), standard entropy (S°), and their equilibrium distribution in solution. As enantiomers, the thermodynamic properties of L-mannose and D-mannose are identical. Therefore, data for D-mannose is directly applicable to L-mannose.

Table 1: Thermodynamic Data for D-Mannose (Applicable to L-Mannose)

| Parameter | Value | Form | Reference |

| Standard Enthalpy of Formation (ΔH°f) | -1265.1 kJ/mol | α-D-mannopyranose (solid) | [1] |

| Standard Enthalpy of Combustion (ΔcH°) | -2811.2 kJ/mol | α-D-mannopyranose (solid) | [1] |

| Constant Pressure Heat Capacity (Cp) | 214.2 J/mol·K | D-mannose (solid) at 300 K | [1] |

Table 2: Thermodynamic Data for the Anomeric Conversion of D-Mannopyranose in Aqueous Solution at 298.15 K (Applicable to L-Mannopyranose)

| Conversion | ΔG' (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | Reference |

| α-mannopyranose ⇌ β-mannopyranose | 1.70 ± 0.2 | 1.85 ± 0.1 | 0.50 ± 0.8 | [2] |

Note: A positive ΔG' indicates that the forward reaction (α to β) is non-spontaneous, meaning the α-anomer is more stable.

Calorimetric studies have corroborated these findings, showing the α-anomer of D-mannose to be energetically more stable than the β-anomer by 1,900 ± 80 J/mol (1.90 ± 0.08 kJ/mol) at 25°C.[3][4]

Table 3: Equilibrium Distribution of Mannose Isomers in Aqueous Solution

| Isomer | Percentage at Equilibrium |

| α-pyranose | ~65.5% |

| β-pyranose | ~34.5% |

| Furanose forms | <1% |

The negligible presence of furanose forms at equilibrium is strong evidence of their lower thermodynamic stability compared to the pyranose forms.

Experimental Protocols

Anomeric Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the characterization and quantification of mannose anomers in solution.[1]

Objective: To identify and quantify the relative concentrations of L-mannopyranose anomers.

Materials:

-

L-Mannose sample (5-10 mg)

-

Deuterium oxide (D₂O, 99.9%)

-

5 mm NMR tube

Instrumentation:

-

500 MHz (or higher) NMR spectrometer

Protocol:

-

Sample Preparation:

-

Weigh 5-10 mg of L-mannose and dissolve it in 0.6 mL of D₂O in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum.

-

The anomeric protons (H-1) of the α and β-pyranose forms will appear as distinct doublets in the downfield region (typically δ 4.8-5.2 ppm).

-

The α-anomer generally resonates at a lower field than the β-anomer.

-

Integrate the signals of the anomeric protons to determine the relative ratio of the α and β anomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a 1D ¹³C NMR spectrum.

-

The anomeric carbons (C-1) will appear as distinct signals (typically δ 94-98 ppm).

-

-

2D NMR Spectroscopy (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the connectivity between coupled protons (e.g., H-1 and H-2).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons (e.g., H-1 and C-1), confirming the assignments for each anomer.

-

Determination of Enthalpy of Mutarotation by Isothermal Titration Calorimetry (ITC)

ITC can be used to measure the heat change associated with the mutarotation process as the anomers equilibrate.

Objective: To determine the enthalpy change (ΔH) for the conversion between L-mannopyranose anomers.

Materials:

-

Pure α-L-mannopyranose

-

Appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH)

Instrumentation:

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Prepare a solution of the pure α-L-mannopyranose in the desired buffer.

-

Prepare a matching buffer solution for the reference cell.

-

Degas both solutions to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the reference cell with the buffer.

-

Fill the sample cell with the α-L-mannopyranose solution.

-

-

Data Acquisition:

-

Monitor the heat flow over time as the α-anomer equilibrates to the mixture of α and β anomers.

-

The instrument will detect the heat absorbed or released during this process until equilibrium is reached.

-

-

Data Analysis:

-

Integrate the heat flow signal over time to determine the total heat change (Q).

-

Calculate the molar enthalpy of mutarotation (ΔH) by dividing Q by the number of moles of L-mannose in the sample cell.

-

Visualizations

Caption: Thermodynamic stability relationship of L-mannose isomers.

Caption: Experimental workflow for NMR-based anomeric characterization.

Conclusion

The available thermodynamic data and equilibrium studies conclusively demonstrate that the pyranose form of L-mannose is significantly more stable than the furanose form in aqueous solution. Within the pyranose ring, the α-anomer is the thermodynamically preferred configuration over the β-anomer. This inherent stability of α-L-mannopyranose is a fundamental characteristic that influences its recognition and processing in biological systems. The experimental protocols detailed in this guide provide robust methods for the characterization and quantification of these isomers, which is essential for research in glycobiology and the development of carbohydrate-based therapeutics.

References

The Dawn of L-Mannose: A Technical Guide to its Historical Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is a rare sugar of significant interest in modern glycobiology and drug development. While its D-enantiomer is widespread in nature, L-mannose is scarce, necessitating its synthesis for research and therapeutic applications. This technical guide provides an in-depth exploration of the historical discovery and initial chemical synthesis of L-mannose and its isomers. We delve into the seminal Kiliani-Fischer synthesis, the cornerstone of early carbohydrate chemistry, and present detailed experimental protocols derived from the foundational work of pioneers like Emil Fischer. Furthermore, this document summarizes key quantitative data from these initial syntheses and contrasts them with modern enzymatic and epimerization techniques. Visual workflows and logical diagrams are provided to elucidate the synthetic pathways, offering a comprehensive resource for researchers in glycoscience and pharmaceutical development.

Historical Context: The Pioneering Work of Fischer and Kiliani

The late 19th and early 20th centuries marked a "golden age" for carbohydrate chemistry, largely driven by the groundbreaking work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugar and purine (B94841) syntheses. Fischer's systematic investigation into the structure and stereochemistry of monosaccharides laid the groundwork for our current understanding of this vital class of biomolecules.

A pivotal moment in this era was the development of the Kiliani-Fischer synthesis , a method for elongating the carbon chain of an aldose by one carbon atom.[1] This reaction, first described by Heinrich Kiliani in 1886 and later refined and extensively used by Fischer, was instrumental in the synthesis and structural elucidation of numerous sugars.[2] The synthesis proceeds through a cyanohydrin intermediate, which is then hydrolyzed to an aldonic acid and subsequently reduced to a new, longer-chain aldose.[1]

Crucially, the Kiliani-Fischer synthesis applied to an aldopentose like L-arabinose results in a mixture of two C-2 epimers, L-glucose and L-mannose.[2][3] This non-stereospecific addition of cyanide to the carbonyl group provided early chemists with access to previously unknown or rare sugars, allowing them to systematically build a "family tree" of monosaccharides. The enantiomeric L-series of sugars could be synthesized by starting with L-glyceraldehyde.[1]

The Classic Kiliani-Fischer Synthesis of L-Mannose Isomers

The initial synthesis of L-mannose was achieved by applying the Kiliani-Fischer synthesis to L-arabinose. This process involves three main stages: cyanohydrin formation, hydrolysis to form aldonic acid lactones, and subsequent reduction to the aldoses.

Experimental Protocol: Synthesis of L-Glucose and L-Mannose from L-Arabinose

The following protocol is a representation of the classical Kiliani-Fischer synthesis as it would have been performed in the late 19th or early 20th century.

Step 1: Cyanohydrin Formation

-

Dissolution: A solution of L-arabinose is prepared in water.

-

Cyanide Addition: An aqueous solution of sodium cyanide (NaCN) is added to the L-arabinose solution. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of L-arabinose.

-

Reaction: The reaction mixture is allowed to stand at room temperature. This results in the formation of two epimeric cyanohydrins: L-glucononitrile and L-mannononitrile.

Step 2: Hydrolysis to Aldonic Acid Lactones

-

Heating: The aqueous solution containing the cyanohydrins is heated. This hydrolyzes the nitrile groups to carboxylic acids, forming L-gluconic acid and L-mannonic acid.

-

Lactonization: Upon concentration of the solution, the aldonic acids spontaneously form more stable five-membered (gamma) lactones. This yields a mixture of L-glucono-γ-lactone and L-mannono-γ-lactone.

Step 3: Separation of the Diastereomeric Lactones

This is a critical and often challenging step in the classical synthesis. Early chemists relied on fractional crystallization, often aided by the differential solubility of the lactones or their salts in various solvents.

-

Initial Separation: The mixture of lactones is concentrated to a syrup.

-

Fractional Crystallization: The syrup is treated with a suitable solvent (e.g., ethanol) to induce crystallization. Due to differences in solubility, one of the lactones (often the less soluble one) will crystallize out first.

-

Purification: The separated lactone crystals are collected by filtration and can be further purified by recrystallization. The other lactone can be isolated from the mother liquor.

Step 4: Reduction of the Lactone to the Aldose

-

Preparation of Sodium Amalgam: A sodium amalgam (typically 2-3% sodium in mercury) is prepared by carefully adding sodium metal to mercury under an inert atmosphere. This was a common reducing agent in classical organic chemistry.

-

Reduction: The purified L-mannono-γ-lactone is dissolved in water, and the solution is cooled. The sodium amalgam is then added portion-wise with continuous stirring. The reaction is kept slightly acidic to facilitate the reduction of the lactone to the corresponding aldehyde, L-mannose.

-

Workup: After the reaction is complete, the mercury is separated, and the aqueous solution is neutralized. The resulting solution contains L-mannose, along with salts and potentially some unreacted starting material.

-

Isolation: The sugar is isolated from the aqueous solution by concentration and crystallization.

Experimental Workflow Diagram

Quantitative Data from Historical Syntheses

The following table summarizes the available quantitative data for the historical synthesis of L-mannose and its intermediates. It is important to note that yields in these early syntheses were often modest, and purification to high homogeneity was a significant challenge.

| Parameter | Value | Reference/Notes |

| Overall Yield (L-Arabinose to L-Mannose) | ~30% | Estimated for the classic Kiliani-Fischer synthesis.[1] |

| Melting Point of L-Mannono-γ-lactone | 153-155 °C | A key intermediate in the synthesis. |

| Melting Point of D-Mannose | 132 °C | For comparison, as data for L-mannose from early sources is scarce.[4] |

| Specific Optical Rotation of L-Mannose | Data from early syntheses is not readily available. Modern measurements show a negative value corresponding in magnitude to D-mannose. |

Modern Synthetic Approaches: A Comparative Overview

While the Kiliani-Fischer synthesis was revolutionary for its time, it has been largely superseded by more efficient and stereoselective modern methods. These contemporary approaches offer higher yields, milder reaction conditions, and avoid the use of toxic reagents like cyanide and mercury.

Molybdate-Catalyzed Epimerization

The epimerization of aldoses at the C-2 position can be catalyzed by molybdate (B1676688) ions in an acidic aqueous solution. This method provides a direct route from a more abundant sugar to its epimer. For instance, L-glucose could be epimerized to L-mannose.

Experimental Protocol: Molybdate-Catalyzed Epimerization of L-Glucose

-

Reaction Setup: An aqueous solution of L-glucose is prepared.

-

Catalyst Addition: A catalytic amount of molybdic acid or ammonium (B1175870) molybdate is added.

-

pH Adjustment: The pH of the solution is adjusted to be acidic.

-

Heating: The mixture is heated to drive the reaction towards equilibrium.

-

Purification: The resulting mixture of L-glucose and L-mannose is then separated using chromatographic techniques.

Enzymatic Synthesis

Modern biocatalysis offers highly specific and efficient routes to rare sugars. The enzymatic synthesis of L-mannose often starts from a more readily available L-sugar, such as L-arabinose, and proceeds through a multi-enzyme cascade.

Experimental Protocol: Enzymatic Synthesis of L-Mannose from L-Arabinose

-

Isomerization (Step 1): L-arabinose is isomerized to L-ribulose using L-arabinose isomerase.

-

Isomerization (Step 2): L-ribulose is then isomerized to L-ribose catalyzed by an appropriate isomerase.

-

Epimerization (Step 3): L-ribose is subsequently epimerized to L-mannose. This final step can be achieved either enzymatically or through chemical methods compatible with the enzymatic workflow.

-

Purification: The final product is purified from the reaction mixture using chromatography.

Comparison of Synthesis Methods

| Parameter | Kiliani-Fischer Synthesis | Molybdate-Catalyzed Epimerization | Enzymatic Synthesis |

| Starting Material | L-Arabinose | L-Glucose | L-Arabinose |

| Key Reagents/Catalyst | NaCN, Na(Hg) | Molybdic Acid | Enzymes (e.g., Isomerases) |

| Yield | Low (~30%) | Variable, equilibrium-limited | Generally High |

| Product Purity | Requires extensive purification | Requires chromatographic separation | High due to enzyme specificity |

| Reaction Conditions | Harsh (toxic reagents) | High temperature, acidic pH | Mild (physiological pH and temp) |

| Environmental Impact | High (use of cyanide and mercury) | Moderate (heavy metal catalyst) | Low (biocatalytic, green) |

Logical Relationship of Synthesis Pathways

Conclusion

The historical discovery and initial synthesis of L-mannose isomers are deeply rooted in the foundational principles of organic chemistry established by Emil Fischer and his contemporaries. The Kiliani-Fischer synthesis, despite its limitations by modern standards, was a monumental achievement that opened the door to the systematic study of carbohydrates. Understanding these classical methods provides valuable context for the advancements in chemical and enzymatic synthesis that now enable the production of rare sugars like L-mannose with high efficiency and purity. For today's researchers, the journey from Fischer's laboratory to modern biocatalytic reactors underscores the continuous evolution of synthetic chemistry and its profound impact on drug discovery and the life sciences.

References

Predicted Biological Activity of beta-L-mannofuranose: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted biological activity of beta-L-mannofuranose. Based on its stereochemical structure and the established high stereospecificity of mammalian biological systems, this compound is predicted to be largely biologically inert. This document details the foundational principles of stereospecificity in monosaccharide transport and metabolism that lead to this prediction. To provide a comprehensive context, the metabolic pathway and biological roles of its enantiomer, D-mannose (B1359870), are presented as a comparative framework.

This guide also outlines detailed experimental protocols to empirically test the predicted inertness of this compound, including cellular uptake assays, hexokinase activity assays, and cytotoxicity assessments. Quantitative data for the biological activity of D-mannose and related derivatives are summarized in tabular form to serve as a benchmark for potential future studies on L-sugars. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying concepts.

Introduction: The Principle of Stereospecificity in Carbohydrate Biology

The biological activity of monosaccharides is fundamentally dictated by their stereochemistry. Enzymes and transport proteins, the key mediators of cellular processes, possess chiral active sites that exhibit a high degree of specificity for the spatial arrangement of hydroxyl groups on the sugar ring. While D- and L-enantiomers of a sugar share the same chemical formula, this "mirror image" difference in their three-dimensional structure results in profoundly different biological activities in mammalian systems.

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a vital role in mammalian metabolism, particularly in the glycosylation of proteins.[1] In stark contrast, L-mannose is not naturally abundant in mammalian biological systems and is not significantly metabolized by human enzymes due to their strict chiral specificity.[1][2] This inherent biological inactivity has led to the common use of L-mannose as a negative control in biochemical research to study the stereospecificity of biological processes.[1] This guide extends this principle to the furanose form of L-mannose, this compound, to predict its biological activity.

Predicted Biological Activity of this compound

Based on the established principles of stereospecificity in mammalian systems, this compound is predicted to have minimal to no direct biological activity. This prediction is founded on two key aspects of carbohydrate metabolism: cellular uptake and enzymatic phosphorylation.

-

Cellular Transport: D-mannose is transported into mammalian cells primarily through facilitated diffusion via hexose (B10828440) transporters of the SLC2A family (GLUTs).[1] These transporters have specific binding sites that recognize the stereochemistry of D-sugars. L-mannose is not efficiently recognized or transported by these systems, leading to negligible cellular uptake.[1][2] It is therefore highly probable that this compound will also be a poor substrate for these transporters.

-

Enzymatic Phosphorylation: The first committed step in the metabolism of most hexoses is their phosphorylation by hexokinase.[3] This enzyme transfers a phosphate (B84403) group from ATP to the sugar, trapping it inside the cell for further metabolism.[3] Hexokinases exhibit a high degree of stereospecificity for D-sugars.[2][4] L-mannose is not a substrate for mammalian hexokinases, preventing its entry into major metabolic pathways like glycolysis or glycosylation.[2] Consequently, this compound is not expected to be phosphorylated by hexokinase.

While direct biological activity in mammalian cells is not anticipated, potential, albeit limited, biological interactions could occur in other contexts:

-

Microbial Metabolism: Some microorganisms possess enzymes with broader substrate specificity. For instance, L-rhamnose isomerase from certain bacteria can act on L-mannose.[5][6][7] It is conceivable that some microbial enzymes could recognize and metabolize this compound.

-

Synthetic Biology and Drug Development: The predicted inertness of this compound makes it an interesting scaffold for the synthesis of novel therapeutic agents. Derivatives of L-sugars can be designed as specific enzyme inhibitors or as components of drug delivery systems.[8]

Comparative Analysis: The Biological Role of D-Mannose

To understand the basis for the predicted inertness of this compound, it is instructive to examine the well-established metabolic pathway and biological functions of its enantiomer, D-mannose.

D-Mannose Metabolism

D-mannose enters mammalian cells via GLUT transporters and is then phosphorylated by hexokinase (HK) to form mannose-6-phosphate. This intermediate can then enter two major metabolic pathways:

-

Glycolysis: Mannose-6-phosphate is converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI), which then enters the glycolytic pathway to produce energy.

-

Glycosylation: Mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase (PMM). Mannose-1-phosphate is then activated to GDP-mannose, a key building block for the synthesis of N-linked glycans, which are essential for the proper folding and function of many proteins.

The following diagram illustrates the metabolic fate of D-mannose in mammalian cells, a pathway from which this compound is excluded.

Caption: Metabolic pathway of D-mannose in mammalian cells.

Biological Functions of D-Mannose

-

Protein Glycosylation: D-mannose is essential for the synthesis of glycoproteins, which are involved in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1]

-

Immune Modulation: D-mannose can bind to the mannose receptor on immune cells, leading to immunomodulatory effects.[1] It has been shown to suppress macrophage activation and induce regulatory T cells.[1][9]

-

Therapeutic Applications: D-mannose is used as a dietary supplement for the prevention of recurrent urinary tract infections (UTIs).[10][11][12] It is thought to work by competitively inhibiting the binding of uropathogenic E. coli to the bladder epithelium.[10]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is not available in the scientific literature, which is consistent with its predicted biological inertness. The following tables provide quantitative data for D-mannose and related compounds to serve as a reference.

Table 1: Kinetic Parameters for D-Mannose Uptake and Metabolism

| Parameter | Value | System | Reference |

| D-Mannose Transport | |||

| Km for uptake | 6 mM | Human erythrocytes and HL-60 cells | [13] |

| Hexokinase Activity | |||

| Km for D-mannose (yeast) | 0.1 mM | Yeast hexokinase | [4] |

| Km for D-mannose (rat) | 0.04 mM (α-anomer) | Rat parotid/pancreatic islet homogenates | [4] |

| 0.07 mM (β-anomer) | Rat parotid/pancreatic islet homogenates | [4] | |

| Phosphomannose Isomerase Activity | |||

| Km for mannose-6-phosphate | 0.07 mM | Rabbit muscle | - |

Table 2: Cytotoxicity and Signaling Activity of D-Mannose

| Parameter | Value | Cell Line | Reference |

| Cytotoxicity | |||

| IC50 | ~20 mM | 5637 bladder cancer cells | [8][14] |

| IC50 | ~45 mM | UMUC3 bladder cancer cells | [8][14] |

| IC50 | 67.42 mM | DU145 prostate cancer cells | [15] |

| IC50 | 177.00 mM | PC3 prostate cancer cells | [15] |

| Signaling | |||

| Treg cell induction | Dose-dependent (0-50 mM) | Mouse naive CD4+ T cells | [9] |

Table 3: Kinetic Parameters of L-Rhamnose Isomerase with L-Sugars

| Substrate | Km (mM) | Vmax (U/mg) | Enzyme Source | Reference |

| L-Rhamnose | 11 | 240 | Pseudomonas stutzeri | [5] |

| L-Mannose | - | - | Pseudomonas stutzeri | [5] |

| L-Lyxose | - | - | Pseudomonas stutzeri | [5] |

| L-Rhamnose | 11-19.4 | 240-280 | Pseudomonas stutzeri | [6] |

| L-Mannose | - | - | Bacillus subtilis | [16] |

Note: Specific values for L-mannose with L-rhamnose isomerase were not provided in the abstract, but it was identified as a substrate.

Experimental Protocols

To empirically validate the predicted biological inertness of this compound, the following experimental protocols are recommended.

Monosaccharide Cellular Uptake Assay

This protocol is designed to measure the uptake of a radiolabeled or fluorescently tagged monosaccharide into cultured cells. It can be adapted to compare the uptake of this compound with D-mannose (positive control) and a non-transported sugar like L-glucose (negative control).

Caption: Workflow for a monosaccharide cellular uptake assay.

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) in a 24-well plate and culture overnight.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Uptake Initiation: Add the buffer containing the radiolabeled monosaccharide (e.g., [³H]-beta-L-mannofuranose or a fluorescent analog) to each well. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17] Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Hexokinase Activity Assay

This assay measures the activity of hexokinase by coupling the phosphorylation of the sugar to the production of NADPH, which can be measured spectrophotometrically at 340 nm.

Principle:

-

This compound + ATP --(Hexokinase)--> this compound-6-phosphate + ADP

-

(If this compound-6-phosphate is a substrate for subsequent enzymes)

-

glucose-6-phosphate + NADP⁺ --(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺

Caption: Workflow for a coupled hexokinase activity assay.

Methodology:

-

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM triethanolamine, pH 7.6), ATP, NADP⁺, MgCl₂, glucose-6-phosphate dehydrogenase (G6PDH), and the source of hexokinase (cell lysate or purified enzyme).[18]

-

Blank Measurement: Measure the background rate of NADP⁺ reduction by monitoring the absorbance at 340 nm before adding the sugar substrate.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of this compound. Use D-glucose as a positive control.

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculation: Calculate the rate of reaction (ΔA340/minute) from the linear portion of the curve. The activity of hexokinase is proportional to the rate of NADPH formation.[19]

Cell Viability (Cytotoxicity) Assay

This assay determines if high concentrations of this compound have any cytotoxic effects on cultured cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 mM to 200 mM). Include a vehicle control (medium only).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method, such as the MTT or CCK-8 assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. If cytotoxic effects are observed, an IC50 value can be determined.

Conclusion

The experimental protocols detailed in this guide provide a clear path for the empirical validation of this prediction. Such studies are essential for confirming the suitability of this compound as a negative control in research or as a scaffold for the development of novel therapeutics. The provided quantitative data for D-mannose serves as a critical benchmark for these future investigations. For researchers and drug development professionals, this compound represents a molecule with low potential for direct biological activity but high potential as a tool in glycobiology and medicinal chemistry.

References

- 1. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. abcam.cn [abcam.cn]

- 4. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Glucose Uptake Assays | Revvity [revvity.com]

- 18. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 19. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

Potential Biosynthetic Pathways to beta-L-Mannofuranose: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of L-glucose, is a rare monosaccharide with considerable potential in biomedical applications, including the synthesis of antiviral and anticancer nucleoside analogues.[1] Its furanose form, beta-L-mannofuranose, is of particular interest due to its unique stereochemistry, which makes it a valuable chiral building block. However, dedicated biosynthetic pathways for this compound have not been elucidated in nature. This technical guide explores potential biosynthetic and chemo-enzymatic pathways for the synthesis of L-mannose, which exists in equilibrium with its furanose isomer in solution. We will delve into detailed enzymatic conversions, present quantitative data, and provide experimental protocols to facilitate further research and development in this area.

Pathway 1: Isomerization from L-Fructose via L-Rhamnose Isomerase

The most direct potential biosynthetic route to L-mannose leverages the promiscuous activity of L-rhamnose isomerase (L-RhI, EC 5.3.1.14). This enzyme, typically involved in the catabolism of L-rhamnose, can catalyze the reversible isomerization of L-fructose to L-mannose.[2] L-RhI from various microbial sources has been shown to act on L-mannose, making this a promising approach for its production.[3][4]

Quantitative Data: Kinetics of L-Rhamnose Isomerases

The catalytic efficiency of L-rhamnose isomerase on L-mannose varies depending on the microbial source of the enzyme. The following table summarizes key kinetic parameters.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Conversion Ratio (%) |

| Pseudomonas stutzeri | L-Rhamnose | 11 - 19.4 | 240 - 280 | - | - |

| L-Mannose | - | - | - | - | |

| Caldicellulosiruptor obsidiansis OB47 | L-Rhamnose | - | - | 277.6 | 44.0 (from 25 g/L L-rhamnose) |

| L-Mannose | - | - | 57.9 | 67.0 (from 25 g/L L-mannose to L-fructose) | |

| Bacillus subtilis 168 | L-Mannose | Low | - | - | - |

Note: Data extracted from multiple sources.[4][5][6] Direct kinetic values for L-mannose are not always available, but specific activity and conversion ratios indicate its viability as a substrate.

Experimental Protocol: Enzymatic Synthesis of L-Mannose from L-Fructose

This protocol is adapted from methodologies for studying isomerase kinetics.[3]

1. Materials:

-

L-Fructose

-

Purified L-Rhamnose Isomerase (e.g., from Caldicellulosiruptor obsidiansis)

-

100 mM Glycine-NaOH buffer (pH 8.0)

-

10 mM CoCl₂ solution

-

Reaction vessel with temperature control (e.g., water bath at 85°C)

-

HPLC system for analysis

2. Procedure:

-

Prepare a solution of L-fructose (e.g., 50 g/L) in 100 mM Glycine-NaOH buffer (pH 8.0).

-

Add CoCl₂ to a final concentration of 1 mM to activate the enzyme.

-

Equilibrate the reaction mixture to the enzyme's optimal temperature (e.g., 85°C for C. obsidiansis L-RI).[5]

-

Add a predetermined amount of L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction at the optimal temperature with gentle stirring.

-

Monitor the formation of L-mannose by taking aliquots at regular intervals and analyzing them by HPLC.

-

Once the reaction has reached equilibrium (indicated by a stable concentration of L-mannose), terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes) or by adding a quenching agent like HCl.

-

The resulting solution containing L-mannose can be purified using chromatographic techniques.

Pathway 2: Multi-Enzyme Synthesis from L-Arabinose

A chemo-enzymatic pathway starting from the more readily available L-arabinose offers a robust, albeit multi-step, route to L-mannose.[7] This pathway involves two enzymatic isomerization steps followed by a chemical epimerization step.

Quantitative Data: Summary of Reaction Steps

| Step | Reaction | Enzyme/Catalyst | Key Parameters |

| 1 | L-Arabinose → L-Ribulose | L-Arabinose Isomerase | pH 7.5, 50°C, 1 mM MnCl₂ |

| 2 | L-Ribulose → L-Ribose | Mannose-6-Phosphate Isomerase | pH 7.5, 40°C, Co²⁺ dependent |

| 3 | L-Ribose → L-Mannose | Molybdate Catalyst | pH ~3.0, 90-100°C |

Data compiled from BenchChem application notes.[7]

Experimental Protocols: Multi-Enzyme Synthesis

This section provides a detailed methodology for the three-step synthesis of L-mannose from L-arabinose.[7]

Protocol 1: Isomerization of L-Arabinose to L-Ribulose

-

Materials: L-arabinose, L-arabinose isomerase, 50 mM Sodium Phosphate (B84403) buffer (pH 7.5), 1 M MnCl₂ solution.

-

Procedure:

-

Prepare a 100 g/L solution of L-arabinose in the phosphate buffer.

-

Add MnCl₂ to a final concentration of 1 mM.

-

Equilibrate the mixture to 50°C.

-

Add L-arabinose isomerase and incubate with gentle stirring.

-

Monitor the reaction via HPLC until equilibrium is reached.

-

Terminate the reaction by heat inactivation (80°C for 10 minutes).

-

Protocol 2: Isomerization of L-Ribulose to L-Ribose

-

Materials: L-ribulose solution from Protocol 1, Mannose-6-phosphate isomerase, 50 mM EPPS buffer (pH 7.5), 1 M CoCl₂ solution.

-

Procedure:

-

Adjust the pH of the L-ribulose solution to 7.5 using the EPPS buffer.

-

Equilibrate the mixture to 40°C.

-

Add mannose-6-phosphate isomerase (e.g., 25 U/mL).

-

Incubate at 40°C for approximately 3 hours, monitoring L-ribose formation with HPLC.

-

Terminate the reaction by heat inactivation (80°C for 10 minutes).

-

Protocol 3: Chemical Epimerization of L-Ribose to L-Mannose

-

Materials: L-ribose solution from Protocol 2, Ammonium (B1175870) molybdate, Sulfuric acid, Activated carbon.

-

Procedure:

-

To the L-ribose solution, add ammonium molybdate (a starting molar ratio of 1:100 molybdate to L-ribose is recommended).

-

Adjust the pH to approximately 3.0 with sulfuric acid.

-

Heat the mixture to 90-100°C and maintain this temperature.

-

Monitor the epimerization to L-mannose by HPLC until equilibrium is reached.

-

Cool the reaction and decolorize with activated carbon.

-

Filter the solution to remove the carbon, and purify L-mannose using chromatography.

-

Pathway 3: Putative Pathway via Nucleotide Sugar Epimerization

A hypothetical biosynthetic pathway can be conceptualized based on the known enzymatic reactions that interconvert nucleotide-activated D-sugars and L-sugars. For instance, GDP-mannose 3,5-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose through a series of oxidation and epimerization steps. This demonstrates a biological mechanism for inverting the stereochemistry of a sugar at multiple centers while it is activated with a nucleotide diphosphate.

A putative pathway to GDP-L-mannose could involve a similar enzymatic logic, starting from GDP-D-glucose or another common nucleotide sugar. This would likely require a 4,6-dehydratase, followed by a series of epimerizations at C3 and C5, and a final reduction. While an enzyme that directly produces GDP-L-mannose is not known, the existence of GME provides a proof of concept for such a transformation.

This conceptual pathway highlights a potential area for enzyme discovery and engineering. Identifying or engineering an epimerase that can convert a common nucleotide sugar intermediate to GDP-L-mannose could provide a novel and efficient biosynthetic route.

Conclusion

While a direct, natural biosynthetic pathway to this compound remains to be discovered, this guide outlines several viable potential pathways for the synthesis of its precursor, L-mannose. The use of L-rhamnose isomerase presents a direct enzymatic conversion, while the multi-step chemo-enzymatic route from L-arabinose offers a robust, albeit more complex, alternative. The conceptual pathway involving nucleotide sugar epimerization suggests a promising avenue for future research in enzyme discovery and metabolic engineering. The protocols and data presented herein provide a foundation for researchers to further explore and optimize the synthesis of this rare and valuable sugar for applications in drug development and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of beta-L-Mannofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of beta-L-mannofuranose, a furanose form of L-mannose. While less common than its pyranose counterpart, the furanose isomer plays a role in various biological processes and is a key structural motif in certain natural products and glycopharmaceuticals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and utilization in research and drug development.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines generalized experimental protocols for acquiring such data for carbohydrate samples.

Molecular Structure

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol . The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is on the same side as the C4 substituent in the Haworth projection. The "L" configuration indicates the stereochemistry relative to L-glyceraldehyde.

Spectroscopic Data

Due to the equilibrium between different anomeric and ring forms of L-mannose in solution, obtaining pure experimental spectra of this compound can be challenging. The data presented here are based on theoretical predictions, spectral data of the D-enantiomer (beta-D-mannofuranose), and general knowledge of carbohydrate spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~5.0-5.2 | d | J₁,₂ = ~1-2 |

| H-2 | ~4.1-4.3 | dd | J₂,₁ = ~1-2, J₂,₃ = ~4-5 |

| H-3 | ~3.9-4.1 | dd | J₃,₂ = ~4-5, J₃,₄ = ~6-7 |

| H-4 | ~4.0-4.2 | t | J₄,₃ = ~6-7, J₄,₅ = ~6-7 |

| H-5 | ~3.7-3.9 | m | - |

| H-6a | ~3.6-3.8 | dd | J₆a,₆b = ~11-12, J₆a,₅ = ~5-6 |

| H-6b | ~3.5-3.7 | dd | J₆b,₆a = ~11-12, J₆b,₅ = ~2-3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Chemical Shift (ppm) |

| C-1 | ~103-105 |

| C-2 | ~78-80 |

| C-3 | ~74-76 |

| C-4 | ~80-82 |

| C-5 | ~71-73 |

| C-6 | ~62-64 |

Note: Chemical shifts are highly dependent on the solvent, temperature, and pH. The values presented are estimates and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the hydroxyl and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600-3200 | O-H stretching (hydrogen-bonded) | Strong, broad |

| 2950-2850 | C-H stretching | Medium |

| 1460-1440 | C-H bending | Medium |

| 1150-1000 | C-O stretching (ether and alcohol) | Strong, complex |

| < 1000 | Fingerprint region | Complex |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 181.0712 |

| [M+Na]⁺ | 203.0531 |

| [M+K]⁺ | 219.0271 |

| [M-H]⁻ | 179.0556 |

Fragmentation patterns in MS/MS experiments would typically involve the loss of water molecules and cleavage of the sugar ring, providing further structural information.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY experiments if performed).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the dry this compound sample with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a very fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the this compound sample in a solvent suitable for the chosen ionization method (e.g., a mixture of water and acetonitrile (B52724) for ESI).

-

Data Acquisition (ESI): The sample solution is introduced into the mass spectrometer's electrospray ionization source. The instrument is set to acquire data in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts in positive ion mode, or the deprotonated ([M-H]⁻) ion in negative ion mode. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a foundational understanding for the characterization of this compound. While obtaining pure experimental data for this specific isomer can be complex, the combination of predicted data, comparison with related compounds, and the application of robust experimental techniques will enable researchers to confidently identify and study this important carbohydrate. The provided workflows and data tables serve as a valuable resource for scientists and professionals engaged in carbohydrate research and drug development.

Methodological & Application

Chemical Synthesis Protocols for beta-L-mannofuranose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of beta-L-mannofuranose, a rare sugar with significant potential in glycobiology and drug discovery. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and strategic approaches. Quantitative data is summarized for easy comparison, and detailed methodologies for all key experiments are provided.

Introduction

L-Mannofuranose and its derivatives are crucial components of various biologically active molecules, including bacterial polysaccharides and glycoproteins. The beta-anomer, in particular, is a key structural motif in several natural products. The controlled chemical synthesis of this compound is essential for the development of novel therapeutics and research tools. This document details two effective synthetic pathways: a chain extension approach starting from L-arabinose via the Kiliani-Fischer synthesis, and a protection-deprotection strategy starting from L-mannose to favor the furanose ring structure.

Data Presentation